Bienvenue dans la boutique en ligne BenchChem!

D21-6076

Antifungal drug discovery In vivo efficacy Candida albicans

D21-6076 is a pyridobenzimidazole derivative and potent small-molecule inhibitor of fungal β-1,6-glucan biosynthesis, developed as a structural derivative of the parent compound D75-4590. It belongs to a class of fungus-specific cell wall synthesis inhibitors that target the retention of cell wall mannoproteins, a mechanism distinct from the β-1,3-glucan-targeting echinocandins and ergosterol-targeting azoles.

Molecular Formula C24H24N6
Molecular Weight 396.5
Cat. No. B1192525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD21-6076
SynonymsD21-6076;  D216076;  D21 6076
Molecular FormulaC24H24N6
Molecular Weight396.5
Structural Identifiers
SMILESN#CC1=C(C)C(C2=CC=CC=C2)=C(N3CC(N(C)C)CC3)N4C5=CC=CN=C5N=C41
InChIInChI=1S/C24H24N6/c1-16-19(14-25)23-27-22-20(10-7-12-26-22)30(23)24(21(16)17-8-5-4-6-9-17)29-13-11-18(15-29)28(2)3/h4-10,12,18H,11,13,15H2,1-3H3
InChIKeyMRZRZGFKBHEXEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

D21-6076: A β-1,6-Glucan Synthesis Inhibitor Antifungal Agent for Candida Research and Drug Discovery


D21-6076 is a pyridobenzimidazole derivative and potent small-molecule inhibitor of fungal β-1,6-glucan biosynthesis, developed as a structural derivative of the parent compound D75-4590 . It belongs to a class of fungus-specific cell wall synthesis inhibitors that target the retention of cell wall mannoproteins, a mechanism distinct from the β-1,3-glucan-targeting echinocandins and ergosterol-targeting azoles . The compound demonstrates potent in vitro activity against Candida glabrata and Candida krusei, and uniquely exhibits significant in vivo efficacy against Candida albicans despite only weakly inhibiting its growth in conventional susceptibility assays . With a molecular formula of C24H24N6 and molecular weight of 396.5 g/mol, D21-6076 displays oral bioavailability and a serum half-life of 4.4 hours in murine models .

Why D21-6076 Cannot Be Interchanged With Other β-Glucan Inhibitors or Antifungal Agents


β-1,6-Glucan inhibitors within the pyridobenzimidazole family exhibit starkly divergent antifungal profiles despite sharing a common core scaffold . The parent compound D75-4590 shows moderate in vitro activity against Candida species but lacks in vivo efficacy due to insufficient potency and poor physicochemical properties . The sibling derivative D11-2040 possesses greater in vitro potency than D21-6076 against C. glabrata (MIC 0.016 vs 0.125 µg/mL) but was not selected for in vivo evaluation because of inferior physicochemical properties . Furthermore, D21-6076 displays a paradoxical efficacy profile against C. albicans—poor growth inhibition in standard media (MIC >32 µg/mL) yet significant in vivo survival benefit—that is absent in D75-4590 and has not been demonstrated for D11-2040, making D21-6076 functionally non-interchangeable with either compound .

D21-6076: Quantitative Differential Evidence for Informed Procurement


In Vivo Efficacy Against C. albicans Despite High Conventional MIC: A Unique D21-6076 Profile

D21-6076 demonstrates a paradoxical efficacy profile against C. albicans that distinguishes it from all other β-1,6-glucan inhibitors evaluated. In standard NCCLS microdilution assays (MOPS-buffered RPMI), D21-6076 shows MIC values >32 µg/mL against both C. albicans ATCC 24433 and ATCC 90028, indicating weak conventional growth inhibition . Yet in a murine systemic candidiasis model (C. albicans ATCC 90028, subacute lethal protocol), oral administration of D21-6076 at 10 mg/kg TID on the day of infection provided 50% survival protection at day 30, compared to 0% survival in vehicle-treated controls by day 21 . In contrast, the parent compound D75-4590 showed MICs of 8–16 µg/mL against the same C. albicans strains but failed to demonstrate any in vivo efficacy in animal models due to insufficient potency and physicochemical limitations . The sibling compound D11-2040, despite superior in vitro potency against C. glabrata (MIC 0.016 µg/mL), was not advanced to in vivo evaluation due to less suitable physicochemical properties than D21-6076 .

Antifungal drug discovery In vivo efficacy Candida albicans Treatment paradox

MIC Comparison: D21-6076 vs Parent D75-4590 and Sibling D11-2040 Across Candida Species

In a direct head-to-head comparison using the NCCLS microdilution method, D21-6076 exhibits dramatic potency improvements over the parent compound D75-4590 against clinically relevant non-albicans Candida species . For C. glabrata ATCC 48435, D21-6076 demonstrated an MIC of 0.125 µg/mL, representing an 8-fold improvement over D75-4590 (MIC 1 µg/mL). For C. krusei ATCC 44507, D21-6076 showed an MIC of 0.5 µg/mL, a 32-fold improvement over D75-4590 (MIC 16 µg/mL). The sibling derivative D11-2040 shows even greater potency against these species (MIC 0.016 µg/mL for C. glabrata; 0.25 µg/mL for C. krusei), but was excluded from in vivo development due to inferior physicochemical properties . Against C. albicans, all three compounds show limited conventional activity (MICs >32 µg/mL for D21-6076 and D11-2040; 8–16 µg/mL for D75-4590), underscoring that MIC alone is an insufficient selection criterion for this compound class .

Antifungal susceptibility MIC determination Candida glabrata Candida krusei

Target Engagement at Sub-MIC Concentrations: β-1,6-Glucan Synthesis Inhibition Dissociated from Growth Inhibition

D21-6076 achieves significant inhibition of β-1,6-glucan synthesis in C. albicans at concentrations far below its conventional MIC, demonstrating a pharmacodynamic dissociation between target engagement and growth inhibition . Using [14C]glucose incorporation assays, specific reduction of radioactivity in the β-1,6-glucan fraction was observed at D21-6076 concentrations as low as 0.063 µg/mL against C. albicans ATCC 90028, despite the MIC for this strain being >32 µg/mL in the same experimental medium . This represents a >500-fold separation between the biochemical IC50 for target engagement and the conventional MIC for growth inhibition. The same pattern of sub-MIC target inhibition was observed across all three species tested (C. glabrata, C. albicans, C. krusei), with the rank order of sensitivity being C. glabrata > C. albicans > C. krusei . This phenomenon is mechanistically consistent with the role of β-1,6-glucan in retaining cell wall mannoproteins rather than maintaining overall cell wall structural integrity, explaining why target inhibition impairs virulence-associated functions (adhesion, invasion) without necessarily halting vegetative growth .

Target engagement β-1,6-glucan synthesis Pharmacodynamic dissociation Candida albicans

Invasion Process Inhibition: Adhesion and Hyphal Elongation Suppression at Low Concentrations

D21-6076 potently suppresses key virulence-associated processes of C. albicans—adhesion to mammalian cells and hyphal elongation—at concentrations that do not impair fungal growth . In a quantitative adhesion assay using A549 human lung epithelial cell monolayers, D21-6076 strongly inhibited adherence of C. albicans cells to mammalian cells in a species-dependent rank order: C. glabrata being most sensitive, followed by C. albicans, then C. krusei . Hyphal elongation of C. albicans was clearly suppressed at a D21-6076 concentration of 0.25 µg/mL in Lee's medium, with similar inhibitory effects confirmed in serum-containing medium (HFM-7) and Spider medium . In a reconstituted human vaginal epithelium (RHVE) invasion model, D21-6076 treatment resulted in minimal Candida cell attachment to epithelial cells and complete blockade of tissue invasion, while fungal cells continued to grow in the medium above the tissue . This invasion suppression without growth inhibition directly mirrors the compound's in vivo efficacy pattern and corroborates the proposed mechanism whereby β-1,6-glucan inhibition releases cell wall adhesins, rendering C. albicans incapable of tissue penetration .

Adhesion inhibition Hyphal elongation Invasion assay Virulence attenuation

Physicochemical Superiority Over D11-2040: Explicit Selection Criterion for In Vivo Development

The selection of D21-6076 over its more potent sibling D11-2040 for in vivo evaluation was explicitly based on superior physicochemical properties, providing a direct procurement-relevant differentiation . Despite D11-2040 demonstrating greater in vitro antifungal potency—with an MIC of 0.016 µg/mL against C. glabrata compared to 0.125 µg/mL for D21-6076 (an 8-fold advantage)—the authors state: 'We chose D21-6076 for in vivo studies since it has more suitable physicochemical properties than D11-2040' . Pharmacokinetic characterization of D21-6076 following a single oral dose of 10 mg/kg in mice revealed a peak serum concentration (Cmax) of 0.71 µg/mL and an elimination half-life (t1/2) of 4.4 hours, supporting its oral bioavailability . In the C. glabrata systemic infection model, D21-6076 at 3.3 or 10 mg/kg TID (oral, day of infection only) provided 90% or 100% survival protection at day 14, respectively, compared to 0% survival in vehicle controls by day 2 . This explicit development candidate selection—choosing the compound with more favorable drug-like properties over the more potent analog—constitutes a clear procurement rationale: D21-6076 offers the necessary physicochemical profile for in vivo pharmacology studies that D11-2040 lacks.

Physicochemical properties Drug selection rationale In vivo candidate Pharmacokinetics

Medium-Dependent Antifungal Activity: Hyphal Growth Inhibition in Physiologically Relevant Media

D21-6076 exhibits conditional antifungal activity against C. albicans that is strongly influenced by the growth medium composition, revealing potent activity specifically under hypha-inducing conditions . In standard MOPS-buffered RPMI, D21-6076 shows MIC >16 µg/mL against C. albicans, consistent with weak conventional activity. However, in Lee's medium and Spider medium—both of which induce hyphal differentiation—the MIC drops to 0.125 µg/mL, representing a >128-fold increase in apparent potency . In Sabouraud dextrose broth (SDB), which supports yeast-form growth, the MIC is 4 µg/mL, an intermediate value consistent with the compound's preferential inhibition of hyphal rather than budding growth . The sibling compound D11-2040 shows a similar medium-dependent pattern: MIC >16 µg/mL in RPMI and 0.063–0.125 µg/mL in hypha-inducing media, confirming this as a class feature . These data directly explain the in vivo paradox: in host tissue environments that promote hyphal invasion, D21-6076 achieves therapeutically relevant concentrations that suppress virulence without requiring systemic growth inhibition.

Hyphal growth inhibition Medium-dependent susceptibility Conditional antifungal activity Candida albicans

D21-6076: High-Value Research and Industrial Application Scenarios


In Vivo Pharmacodynamic Studies of Virulence-Attenuating Antifungal Mechanisms

D21-6076 is the only β-1,6-glucan inhibitor in its series with demonstrated oral bioavailability and robust in vivo efficacy in murine systemic candidiasis models . Researchers investigating virulence-targeted antifungal strategies can utilize D21-6076 at oral doses of 3.3–10 mg/kg TID to achieve 90–100% survival protection in C. glabrata infection models or 50% survival prolongation in C. albicans models, with the compound reaching a serum Cmax of 0.71 µg/mL and a half-life of 4.4 hours . The compound's ability to block tissue invasion without suppressing fungal growth makes it ideal for studying host-pathogen interaction dynamics in vivo .

Investigation of β-1,6-Glucan-Dependent Cell Wall Protein Retention and Adhesin Biology

D21-6076 inhibits β-1,6-glucan synthesis at concentrations as low as 0.063 µg/mL—more than 500-fold below its conventional MIC—enabling studies of β-1,6-glucan-dependent mannoprotein retention without confounding growth inhibition artifacts . This sub-MIC target engagement produces measurable release of cell wall proteins, reduced adhesion to mammalian cells, and suppressed hyphal elongation at 0.25 µg/mL, providing a clean pharmacological tool for dissecting the specific contribution of β-1,6-glucan to fungal virulence independent of effects on viability .

Organotypic Tissue Invasion Models for Antifungal Drug Screening

In reconstituted human vaginal epithelium (RHVE) models, D21-6076 completely abrogates C. albicans tissue invasion while allowing continued fungal growth in the overlying medium, establishing it as a validated positive control for invasion-targeted antifungal screening campaigns . Procurement of D21-6076 for use in similar organotypic models (RHVE, KMST-6/Caco-2 co-cultures) enables direct comparison of novel compounds against a characterized inhibitor with a well-defined mechanism of invasion blockade .

Candida glabrata and Candida krusei Antifungal Research Requiring Non-Azole Mechanisms

With MIC values of 0.125 µg/mL against C. glabrata and 0.5 µg/mL against C. krusei—species that frequently exhibit reduced azole susceptibility—D21-6076 offers a potent, mechanism-distinct research tool that targets the fungal cell wall rather than ergosterol biosynthesis . The compound's 8-fold and 32-fold potency advantages over the parent D75-4590 against these species respectively, combined with its oral bioavailability, make it the preferred β-1,6-glucan inhibitor for studies involving intrinsically azole-resistant non-albicans Candida species .

Quote Request

Request a Quote for D21-6076

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.